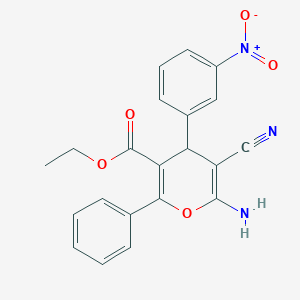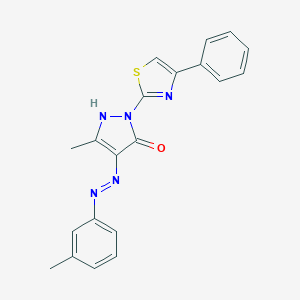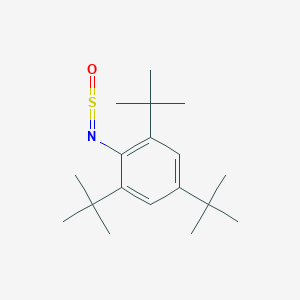
1,3,5-Tritert-butyl-2-(sulfinylamino)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Tritert-butyl-2-(sulfinylamino)benzene, also known as TBSAB, is a chemical compound that has recently gained importance in scientific research and industry1. Its molecular formula is C18H29NOS and it has a molecular weight of 307.5g/mol1.
Synthesis Analysis
The synthesis of 1,3,5-Tritert-butyl-2-(sulfinylamino)benzene is not explicitly mentioned in the search results. However, related compounds such as 1,3,5-Tri-tert-butylbenzene are available for purchase, suggesting that synthetic methods for these types of compounds exist2.Molecular Structure Analysis
The molecular structure of 1,3,5-Tritert-butyl-2-(sulfinylamino)benzene is not explicitly provided in the search results. However, the molecular formula is C18H29NOS1, which provides some insight into its structure.Chemical Reactions Analysis
Specific chemical reactions involving 1,3,5-Tritert-butyl-2-(sulfinylamino)benzene are not detailed in the search results. However, a related compound, 1,3,5-tritert-butyl-2-isocyanobenzene, is mentioned3, suggesting that it may undergo similar reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3,5-Tritert-butyl-2-(sulfinylamino)benzene are not explicitly provided in the search results. However, it is known that its molecular formula is C18H29NOS and it has a molecular weight of 307.5g/mol1.Aplicaciones Científicas De Investigación
Organic Synthesis and Industrial Applications
1,3,5-Tritert-butoxycarbonylamino benzyloxy benzene, closely related to the queried compound, is significant in organic synthesis, particularly as an intermediate. Its protective groups can be removed, allowing for the introduction of various functional groups. This makes it useful in pharmaceuticals, pesticide preparation, and organic material synthesis (H. We, 2015).
Catalyst in Chemical Synthesis
Compounds with a similar structure, like 1,3,5-Tris(hydrogensulfato) benzene, have been used as efficient catalysts in the synthesis of various organic compounds. These catalysts offer advantages like excellent yields, simple procedures, and eco-friendly conditions (Karimi-Jaberi et al., 2012).
Electrospray Ionization (ESR) Studies
N-(Arylthio)-t-butylaminyls, related to the queried compound, have been studied using ESR. These studies provide insights into the behavior of radicals in organic chemistry, which is crucial for understanding various chemical reactions and processes (Miura et al., 1977).
Advanced Catalyst Systems
Palladium catalysts based on similar compounds have shown high activity in alkoxycarbonylation of alkenes. This research is significant for industrial processes in homogeneous catalysis, impacting both chemical industries and research laboratories (Dong et al., 2017).
Asymmetric Synthesis in Pharmaceuticals
tert-Butanesulfinyl aldimines and ketimines, related to the queried compound, are used in the asymmetric synthesis of protected 1,2-amino alcohols. This synthesis is pivotal in pharmaceutical research for developing various drug molecules (Tang et al., 2001).
Safety And Hazards
Specific safety and hazard information for 1,3,5-Tritert-butyl-2-(sulfinylamino)benzene is not available in the search results. However, safety data sheets for related compounds suggest that appropriate personal protective equipment should be used when handling these types of chemicals5.
Direcciones Futuras
The future directions of research and applications involving 1,3,5-Tritert-butyl-2-(sulfinylamino)benzene are not explicitly mentioned in the search results. However, given its recent importance in scientific research and industry1, it is likely that further studies will continue to explore its properties and potential uses.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature and safety data sheets.
Propiedades
IUPAC Name |
1,3,5-tritert-butyl-2-(sulfinylamino)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NOS/c1-16(2,3)12-10-13(17(4,5)6)15(19-21-20)14(11-12)18(7,8)9/h10-11H,1-9H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAOIVCJMVYLYLL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)N=S=O)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20401818 |
Source


|
| Record name | AF-962/31929032 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20401818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Tritert-butyl-2-(sulfinylamino)benzene | |
CAS RN |
68761-21-7 |
Source


|
| Record name | AF-962/31929032 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20401818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

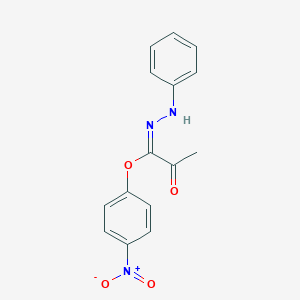
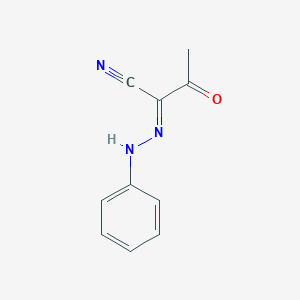
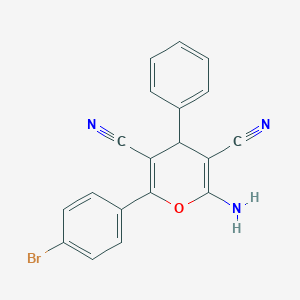
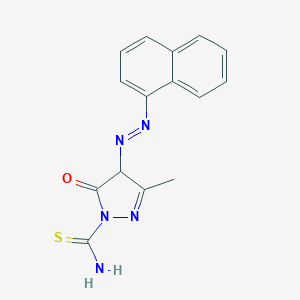
![3-methyl-4-[(4-methylphenyl)diazenyl]-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B386140.png)
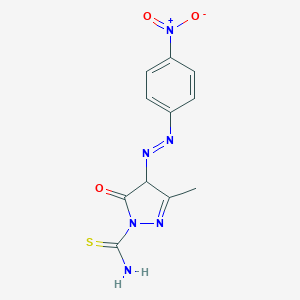
![4-[(4-chlorophenyl)diazenyl]-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B386144.png)
![4-[(4-bromophenyl)diazenyl]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B386146.png)
![4-[(2-chlorophenyl)diazenyl]-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B386147.png)
![(4Z)-5-methyl-4-[2-(4-nitrophenyl)hydrazinylidene]-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B386148.png)
![5-methyl-4-[(4-methylphenyl)diazenyl]-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B386149.png)
![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B386150.png)
